2-Methyl-5-nitroimidazole

Description

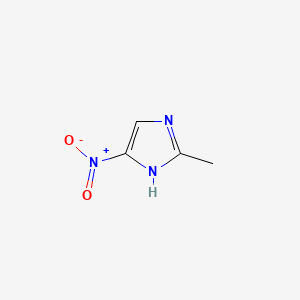

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYTTYVSDVWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061010 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-23-1, 88054-22-2, 100215-29-0 | |

| Record name | 2-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 2 Methyl 5 Nitroimidazole

Established Synthetic Pathways for 2-Methyl-5-nitroimidazole (B138375)

The primary industrial synthesis of this compound relies on the nitration of 2-methylimidazole (B133640).

Synthesis from 2-Methylimidazole

The most common method for synthesizing this compound involves the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and concentrated sulfuric acid. guidechem.com The reaction is typically carried out at elevated temperatures.

The general process involves dissolving 2-methylimidazole in a mixture of nitric and sulfuric acids. guidechem.com The reaction mixture is then heated, often under reflux, to facilitate the nitration process. guidechem.comgoogle.com After the reaction is complete, the mixture is cooled and poured onto ice, causing the this compound product to precipitate. guidechem.com The solid product is then filtered, washed with water, and dried. guidechem.com Yields for this process have been reported at approximately 60-77%. google.com To enhance safety and control the reaction, which can have a dangerous induction period, an already reacted nitration solution can be used as a catalytic starting agent. google.com

It is important to note that this reaction can produce a mixture of isomers, namely this compound and 2-methyl-4-nitroimidazole. guidechem.com Therefore, the product is often referred to as 2-methyl-5(4)-nitroimidazole. guidechem.com

Table 1: Synthesis of this compound

| Starting Material | Reagents | Key Conditions | Product | Reported Yield |

|---|

Derivatization Strategies for this compound

This compound serves as a crucial starting material for the synthesis of various other active compounds, primarily through reactions involving the nitrogen atom of the imidazole (B134444) ring or functional groups introduced onto the ring.

Esterification Reactions

Esterification reactions are performed on hydroxylated derivatives of this compound, such as Metronidazole (B1676534) (this compound-1-ethanol) or Secnidazole (B1681708) (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol). These derivatives are first synthesized via N-alkylation of the imidazole ring with agents like ethylene (B1197577) oxide or its derivatives. The resulting hydroxyl group is then available for esterification.

Ester derivatives can be synthesized by reacting the hydroxyl group of N-substituted 2-methyl-5-nitroimidazoles with acid chlorides or acid anhydrides. jocpr.com The reaction with an acid chloride, such as p-Nitrobenzoyl chloride or Stearoyl chloride, is typically carried out in the presence of a base like pyridine (B92270). jocpr.com The base neutralizes the hydrochloric acid generated during the reaction. The reaction mixture is often cooled on an ice bath to control the exothermic reaction. jocpr.com

Similarly, acid anhydrides, like 3-nitrophthalic anhydride, can be reacted with the alcohol derivative, often with heating in the presence of pyridine, to yield the corresponding ester. jocpr.com

Table 2: Esterification with Acid Chlorides and Anhydrides

| Hydroxylated Derivative | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| Secnidazole | p-Nitrobenzoyl chloride | Pyridine | Benzoate Ester jocpr.com |

| Secnidazole | Stearoyl chloride | Pyridine | Stearate Ester jocpr.com |

Reactions with Aromatic Sulfonyl Chlorides

Sulfonate esters of hydroxylated 2-methyl-5-nitroimidazoles are formed by reacting the alcohol with an aromatic sulfonyl chloride. jocpr.comderpharmachemica.com For instance, Metronidazole can be reacted with benzene (B151609) sulfonyl chloride in a solvent like dioxane with a base such as triethylamine (B128534) to produce the benzenesulfonic acid ester derivative. derpharmachemica.comresearchgate.net The reaction is typically stirred overnight at room temperature. derpharmachemica.com Similarly, reactions with p-toluene sulfonyl chloride in the presence of pyridine can be used to synthesize the corresponding tosylate esters. jocpr.com

Table 3: Esterification with Aromatic Sulfonyl Chlorides

| Hydroxylated Derivative | Reagent | Base | Product Type |

|---|---|---|---|

| Metronidazole | Benzene sulfonyl chloride | Triethylamine | Sulfonate Ester derpharmachemica.com |

N-Alkylation and N-Substitution Reactions

N-alkylation is a primary method for modifying this compound to produce a wide range of derivatives. The reaction involves adding an alkyl group to one of the nitrogen atoms of the imidazole ring. The choice of alkylating agent and reaction conditions can influence which nitrogen atom is alkylated.

Common alkylating agents include dimethyl sulfate, ethylene oxide, and various alkyl halides. prepchem.comgoogle.comiau.ir For example, the synthesis of Metronidazole (this compound-1-ethanol) is achieved by reacting this compound with ethylene oxide. google.com This reaction is often carried out in a mixed solvent system of formic acid and sulfuric acid at temperatures between 72-108°C. google.com

The reaction of 2-methyl-4(5)-nitroimidazole with alkyl halides can lead to a mixture of N1-alkyl-4-nitro and N1-alkyl-5-nitro isomers. iau.ir The regioselectivity can be influenced by the reaction conditions. Basic media tend to favor the formation of the 4-nitro isomer, while neutral or acidic conditions can lead to the 5-nitro isomer as the major product. iau.ir The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a mild base like potassium carbonate in acetonitrile (B52724) has been shown to be a highly regioselective method for producing N1-alkyl-4-nitro-1H-imidazoles in excellent yields at room temperature. iau.ir

Table 4: N-Alkylation and N-Substitution Reactions

| Starting Material | Alkylating Agent | Conditions | Major Product |

|---|---|---|---|

| This compound | Dimethyl sulfate | Reflux in formic acid | 1,2-Dimethyl-5-nitroimidazole prepchem.com |

| This compound | Ethylene oxide | Formic acid, Sulfuric acid, 72-108°C | This compound-1-ethanol (Metronidazole) google.com |

| 2-Methyl-4(5)-nitroimidazole | Benzyl (B1604629)/Butyl halides | K₂CO₃, TBAB, Acetonitrile, Room Temp. | N1-alkyl-2-methyl-4-nitro-1H-imidazoles iau.ir |

Regioselective N1-Alkylation

The alkylation of this compound presents a challenge in controlling the regioselectivity, as the imidazole ring possesses two potential nitrogen sites for substitution (N1 and N3). However, studies have demonstrated that achieving total regioselectivity for alkylation at the N1 position is feasible under specific operational conditions. researchgate.netbrieflands.com The choice of base, solvent, temperature, and the nature of the alkylating agent are all critical factors in directing the substitution to the desired nitrogen. researchgate.netbrieflands.com

It has been observed that in some cases, regioselectivity can favor N3-alkylation due to the steric hindrance imposed by the nitro group at the C5 position. researchgate.netbrieflands.com Nevertheless, by carefully manipulating the reaction conditions, the synthesis can be steered towards the N1-alkylated product. For instance, conducting the reaction at 60°C in acetonitrile with potassium carbonate as the base has been shown to produce good yields of N-alkylated imidazoles. brieflands.com

Table 1: Conditions for Regioselective N1-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 96 | researchgate.net |

| Various | K2CO3 | Acetonitrile | 60 | 66-85 | brieflands.com |

| Benzyl/butyl halides | Phase Transfer Catalyst | - | Room Temp | >99:1 (3a) | jocpr.com |

Nucleophilic Substitution for 1-[2-Substituted ethyl] Derivatives

A common strategy for modifying this compound involves the nucleophilic substitution on a pre-existing side chain. A prominent example is the derivatization of metronidazole, which is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. The hydroxyl group of metronidazole's side chain is a versatile handle for introducing a wide array of functionalities through nucleophilic substitution reactions. researchgate.netnih.gov

In one study, seven different 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives were synthesized by reacting metronidazole with various reagents. researchgate.net The synthesis of these derivatives, labeled M1-M7, involved reactions with agents such as benzene sulfonyl chloride and phthalic anhydride. researchgate.net For example, the reaction with benzene sulfonyl chloride in the presence of triethylamine in dioxane resulted in the formation of a benzenesulfonic acid ester derivative (M1). researchgate.net

Another approach involves the conversion of the hydroxyl group to a better leaving group, such as a halide, to facilitate substitution. For instance, treatment of metronidazole with thionyl chloride can replace the hydroxyl group with a chlorine atom, which can then be substituted by various nucleophiles. mdpi.comresearchgate.net

Table 2: Synthesis of 1-[2-Substituted ethyl] Derivatives from Metronidazole

| Reagent | Derivative Name | Resulting Compound | Reference |

| Benzene sulfonyl chloride | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester (M1) | Ester | researchgate.netnih.gov |

| Phthalic anhydride | Phthalic acid mono-[2-(2-methyl-5-nitro-imidazole-1-yl)-ethyl] ester (M2) | Ester | researchgate.netnih.gov |

| Aniline alkylamide | Phenylacetamide metronidazole derivative (M3) | Amide | researchgate.net |

Synthesis via Epoxide Ring Opening

The synthesis of this compound derivatives can also be achieved through the ring-opening of epoxides. This method is particularly useful for introducing a hydroxyalkyl side chain. A library of sixty 2-methyl-4/5-nitroimidazole derivatives was synthesized utilizing a nucleophilic ring-opening reaction of an epoxide as a key step.

The synthetic process can involve the reaction of 2-methyl-4(5)-nitroimidazole with epichlorohydrin, followed by the formation of an epoxide intermediate. This epoxide can then be opened by a variety of nucleophiles, such as substituted amines or carbamodithiolates, to yield a diverse range of derivatives. This approach allows for the introduction of a β-hydroxypropylamine or related side chain at the N1 position of the imidazole ring.

Amine and Aryloxy Derivative Synthesis

The synthesis of amine and aryloxy derivatives of this compound has been accomplished by reacting a suitable precursor, such as 1-chloromethyl-2-methyl-5-nitroimidazole, with appropriate phenols and amines. researchgate.net This method provides a straightforward route to a variety of derivatives. In one study, a series of aryloxy derivatives (3a-e) and amine derivatives (4a-j) were successfully synthesized and characterized. researchgate.netresearchgate.net

The synthesis of amine derivatives can also start from metronidazole. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride (B599025) can be prepared from metronidazole and subsequently reacted with various electrophiles to yield a range of amine derivatives. nih.gov

Table 3: Examples of Synthesized Amine and Aryloxy Derivatives

| Starting Material | Reagent | Derivative Type | Number of Compounds Synthesized | Reference |

| 1-chloromethyl-2-methyl-5-nitroimidazole | Phenols | Aryloxy | 5 (3a-e) | researchgate.netresearchgate.net |

| 1-chloromethyl-2-methyl-5-nitroimidazole | Amines | Amine | 10 (4a-j) | researchgate.netresearchgate.net |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride | Arylisothiocyanates | Thioureas | - | nih.gov |

Formation of Linked Bis-Nitroimidazole Systems

The synthesis of molecules containing two nitroimidazole rings, known as bis-nitroimidazoles, has been an area of significant interest. These systems are often created by linking two this compound units through various chemical bridges.

One approach to creating bis-nitroimidazole systems is through the formation of a carboxamide linkage. These derivatives, referred to as double (nitroimidazolyl)alkanecarboxamides, can be prepared by the direct coupling of a side chain acid and an amine component. A key intermediate in this synthesis is 2-(2-methyl-5-nitro-1H-imidazolyl) ethylamine, which can be obtained through a series of chemical modifications starting from the alkylation of the imidazole with a bromophthalimide derivative. The subsequent reaction of this amine derivative with an acid component yields the desired carboxamide-linked bis-nitroimidazole.

Another class of linked bis-nitroimidazole systems features a hydroxyisopropyl linker. The synthesis of these 1,3-bis-(1-imidazolyl)propan-2-ols is achieved through the reaction of N-(3-chloro-2-hydroxypropyl) or N-(2,3-epoxypropyl) derivatives of this compound with other 1H-imidazoles. This synthetic route allows for the connection of two nitroimidazole moieties through a three-carbon chain containing a central hydroxyl group.

Coordination Chemistry: Synthesis of Metal Complexes

The coordination chemistry of this compound (2mni) with copper(II) has been a subject of research, leading to the synthesis and characterization of novel metal complexes. nih.govrsc.org The interaction between the imidazole ligand and the copper(II) center results in complexes with distinct structural and spectroscopic properties. rsc.org

Two notable copper(II) complexes with this compound have been synthesized and characterized: Cu(2mni)₂(H₂O)₂₂·2H₂O (Complex 1 ) and [Cu(2mni)₂(NO₃)₂] (Complex 2 ). nih.govrsc.org The synthesis of these complexes is achieved through the reaction of this compound with a copper(II) salt, typically copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), under specific solvent conditions. nih.gov The choice of solvent has been shown to be a critical factor in determining the final product. rsc.org

The synthesis of the cationic complex, Cu(2mni)₂(H₂O)₂₂·2H₂O, is accomplished by reacting an ethanolic solution of this compound with an aqueous solution of copper(II) nitrate trihydrate. nih.gov The resulting blue solution is heated and then allowed to slowly evaporate over several weeks to yield light blue crystals. nih.gov In contrast, the neutral complex, [Cu(2mni)₂(NO₃)₂], is obtained when the reaction is carried out entirely in ethanol. nih.gov A hot ethanolic solution of this compound is added to an ethanolic solution of the copper salt, and the mixture is stirred at an elevated temperature. Slow evaporation of the resulting blue solution affords royal blue crystals of the neutral complex. nih.gov

Both complexes have been characterized using various techniques, including single-crystal and powder X-ray diffraction, electron paramagnetic resonance (EPR), and vibrational and electronic spectroscopies. nih.govrsc.org The crystal structures reveal that in both complexes, the copper(II) ion is in a distorted octahedral environment. rsc.org In Complex 1 , the equatorial plane is formed by two nitrogen atoms from the 2mni ligands and two oxygen atoms from water molecules. rsc.org In Complex 2 , the equatorial plane consists of two nitrogen atoms from the 2mni ligands and two oxygen atoms from the nitrate ligands. rsc.org A key feature of both structures is the elongated axial bonds, indicating a Jahn-Teller distortion, which is characteristic of a d⁹ metal ion like copper(II). nih.gov

The coordination of this compound to the copper(II) center occurs through the N3 atom of the imidazole ring. researchgate.net In some derivatives of 5-nitroimidazole, the ligand can act in a bidentate fashion, coordinating through both a nitrogen atom of the imidazole ring and a carbonyl group from a substituent. jocpr.com However, in the case of the aforementioned complexes with this compound, it primarily acts as a monodentate ligand through the imidazole nitrogen.

The synthesis of other copper(II) complexes with different 5-nitroimidazole derivatives, such as metronidazole, has also been reported. pace.edu For instance, the reaction of metronidazole with copper(II) chloride dihydrate in methanol (B129727) has been shown to produce a mononuclear square-planar complex, trans-Cu(MET)₂Cl₂. pace.edu This highlights the versatility of the reaction conditions in dictating the final coordination geometry of the resulting copper(II) complex.

Table 1: Synthesis and Properties of Copper(II)-2-Methyl-5-nitroimidazole Complexes

| Complex | Formula | Synthesis Solvents | Crystal Color | Yield |

|---|---|---|---|---|

| 1 | Cu(C₄H₅N₃O₂)₂(H₂O)₂₂·2H₂O | Water and Ethanol | Light Blue | 38% |

| 2 | [Cu(C₄H₅N₃O₂)₂(NO₃)₂] | Ethanol | Royal Blue | 51% |

Data sourced from a 2023 study on new copper(II) complexes of this compound. nih.gov

Table 2: Selected Bond Lengths (Å) for Copper(II)-2-Methyl-5-nitroimidazole Complexes

| Bond | Complex 1 | Complex 2 |

|---|---|---|

| Cu–N(2) | 1.993(12) | 1.993(12) |

| Cu–O(1w) | 1.949(12) | N/A |

| Cu–O(1N4) | N/A | 1.994(12) |

| Cu–O(1) (axial) | 2.606(14) | 2.593(15) |

Data from single-crystal X-ray diffraction analysis. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitroimidazole

Nitro Group Reduction Mechanisms

The reduction of the nitro group in 5-nitroimidazoles is a complex process that can proceed through several pathways, yielding different products depending on the reaction conditions. This reduction is a critical activation step for the biological effects of this class of compounds. scispace.comasm.orgresearchgate.net The process can involve a series of single or multiple electron transfers, leading to a variety of intermediates and final products. nih.govnih.gov

Anaerobic Reduction to Amine Derivatives

Under anaerobic conditions, 2-methyl-5-nitroimidazole (B138375) and related compounds can undergo a six-electron reduction of the nitro group to form the corresponding amine derivative. scispace.comasm.org This complete reduction is a significant metabolic pathway. asm.org For instance, in certain anaerobic bacteria, 5-nitroimidazoles are reduced to their amino derivatives. asm.org This transformation is considered a detoxification pathway in resistant organisms, as the resulting amine is not the biologically active species. asm.org The reduction to an amine can be achieved chemically as well, for example, through catalytic hydrogenation over Raney nickel. core.ac.uk

Four-Electron Reduction to Hydroxylamine (B1172632) Intermediates

A more common and biologically significant pathway is the four-electron reduction of the nitro group to a hydroxylamine intermediate. scispace.comnih.govmdpi.com This intermediate is often considered the key reactive species responsible for the biological effects of nitroimidazoles. nih.govnih.gov The electrochemical reduction of nitroimidazole derivatives in acidic aqueous media typically shows two reduction waves. The first corresponds to a four-electron transfer to form the hydroxylamine, and the second, a two-electron transfer to form the amine. scispace.com However, under certain conditions, only the four-electron reduction to the hydroxylamine is observed. scispace.com

The formation of the hydroxylamine intermediate has been confirmed in studies with various 5-nitroimidazoles. nih.govmdpi.com These hydroxylamines are generally unstable, particularly at neutral pH, and can undergo further reactions. nih.gov The stability of the hydroxylamine is greater in acidic media. mdpi.comnih.gov The decomposition of the hydroxylamine can lead to the formation of other reactive species. mdpi.com

Alkylation and Substitution Reactivity

The imidazole (B134444) ring of this compound is susceptible to alkylation and substitution reactions. The N1 position of the imidazole ring is a common site for alkylation. jocpr.comnih.govresearchgate.net The regioselectivity of N-alkylation can be influenced by reaction conditions such as the base and solvent used. researchgate.netiau.ir For instance, the use of potassium carbonate in acetonitrile (B52724) has been shown to favor N1-alkylation. researchgate.net

Various alkylating agents can be used to introduce different substituents at the N1 position, leading to a wide range of derivatives with potentially altered biological activities. jocpr.comnih.gov Substitution reactions can also occur, where a leaving group on the imidazole ring or a side chain is replaced by a nucleophile. clockss.orgrsc.org For example, radical-nucleophilic substitution (SRN1) reactions have been reported for nitroimidazoles, allowing for the introduction of various substituents. clockss.orgrsc.org

Hydrolysis Pathways of Related Compounds

While specific hydrolysis data for this compound is not extensively detailed in the provided context, information on related nitroimidazole compounds offers insights into potential pathways. For instance, the hydrolysis of a bromoethyl intermediate of a related nitroimidazole has been achieved using formic acid in aqueous formamide. In another example, the chloroethoxyethyl group of a nitroimidazole derivative is noted to be susceptible to hydrolysis, releasing chloroethanol. The hydrolysis of a nitronate anion, formed during the reduction of some nitroaromatic compounds, can lead to the formation of a lactam-like derivative. mdpi.com

Decomposition Mechanisms under Specific Conditions

This compound is generally stable under normal temperatures and pressures. chemsrc.comfishersci.com However, it can decompose under specific conditions, such as exposure to high temperatures or certain types of radiation.

Photoinduced and Thermal Decomposition Pathways

Upon exposure to ultraviolet (UV) light, nitroimidazoles can undergo photoinduced decomposition. nih.govcolostate.edu One observed pathway involves a nitro-nitrite isomerization, which then leads to the generation of nitric oxide (NO). colostate.edu The photodegradation of the related compound metronidazole (B1676534) involves the reduction of the nitro group to a nitroso group, which can then undergo further transformations, including the formation of phenols and ring-opening rearrangements. nih.gov

Thermal decomposition of this compound, particularly during a fire, can generate irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). chemsrc.comamzole.comcdhfinechemical.com In the case of a copper(II) complex of this compound, thermal decomposition involves the loss of water molecules followed by the decomposition of the nitrate (B79036) and the ligand itself. rsc.org

Table of Compound Reactivity and Decomposition

| Condition | Reactant/Initiator | Key Intermediates | Major Products |

| Anaerobic Reduction | Reducing agents (e.g., enzymes, Raney Nickel) | Nitroso, Hydroxylamine | Amine derivatives scispace.comasm.orgcore.ac.uk |

| Electrochemical Reduction | Electric current | Hydroxylamine | Hydroxylamine, Amine scispace.commdpi.com |

| Alkylation | Alkylating agents (e.g., benzyl (B1604629) halides) | - | N1-alkylated imidazoles nih.govresearchgate.netiau.ir |

| Photoinduced Decomposition | UV light | Nitro-nitrite isomer, Nitroso derivatives | Nitric oxide, Phenols nih.govcolostate.edu |

| Thermal Decomposition | High temperature | - | Nitrogen oxides, Carbon monoxide, Carbon dioxide chemsrc.comamzole.comcdhfinechemical.com |

Nitro-Nitrite Isomerization and NO Elimination

The chemical transformation of the nitro group on the imidazole ring is a key aspect of the reactivity of this compound and related compounds. Under specific energetic conditions, such as ultraviolet (UV) excitation, 5-nitroimidazoles can undergo a significant rearrangement known as nitro-nitrite isomerization, which is followed by the elimination of nitric oxide (NO). epa.govaip.orgnih.gov

Theoretical and experimental studies on model nitroimidazole systems, including 1-methyl-5-nitroimidazole (B135252), have elucidated this decomposition pathway. epa.govcolostate.edu Upon UV photolysis, the electronically excited nitroimidazole molecule is believed to undergo nitro-nitrite isomerization, forming a nitrite (B80452) intermediate (-ONO). epa.govaip.org This intermediate is unstable and subsequently decomposes to release nitric oxide (NO). epa.govaip.orgnih.gov This photochemical decomposition pathway is distinct from thermal decomposition, where NO₂ elimination can be a competitive process. epa.govaip.org For the decomposition of electronically excited nitroimidazoles, however, the generation of NO via isomerization is the predominant mechanism observed. colostate.edu

Furthermore, studies involving gamma radiolysis and flash photolysis of metronidazole, which contains the this compound structure, have shown that hydroxyl radicals (•OH) can react with the compound, leading to the destruction of the nitroimidazole ring and the production of nitrite (NO₂⁻). rsc.org This process, termed denitration, can occur through the addition of the hydroxyl radical to the C5 position of the imidazole ring, facilitating the elimination of the nitro group. rsc.org

The release of nitrogen oxide species from 5-nitroimidazoles is not limited to photochemical or radiolytic induction. Reductive bioactivation, a process central to the biological activity of these compounds, can also lead to the generation of reactive nitrogen species (RNS), including nitric oxide. nih.gov Additionally, nucleophilic attack on the imidazole ring can result in the displacement and elimination of the nitro group as nitrous acid/nitrite. nih.gov

Nucleophilic Attack Susceptibility and Thiol Adduction

The electron-withdrawing nature of the nitro group at the C5 position renders the imidazole ring of this compound susceptible to nucleophilic attack. This reactivity is particularly significant with soft nucleophiles, most notably thiols, leading to the formation of stable covalent adducts. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitro group is displaced by the incoming nucleophile. cdnsciencepub.com

Investigations into the reactivity of structurally similar 5-nitroimidazoles, such as ronidazole (B806) and dimetridazole, with the thiol-containing amino acid cysteine have demonstrated that this reaction occurs readily under neutral aqueous conditions. cdnsciencepub.com The reaction rate is significantly accelerated at a higher pH, which is consistent with the thiolate anion (RS⁻) being the active nucleophilic species. cdnsciencepub.com This process results in the formation of 5-S-cysteinyl-imidazole derivatives through the displacement of the nitro group. cdnsciencepub.com Similar reactivity, albeit at a slower rate, is observed with glutathione, another important biological thiol. cdnsciencepub.com

The formation of thiol adducts is not limited to direct displacement of the nitro group. In biological systems, the reductive metabolism of 5-nitroimidazoles is a prerequisite for their covalent binding to macromolecules. nih.gov Reduction of the nitro group generates highly reactive intermediates, such as the nitrosoimidazole, which can then form adducts with sulfhydryl groups of proteins and non-protein thiols like cysteine. nih.govplos.org This adduction has been observed for several proteins, including thioredoxin reductase, which itself can activate the nitro-compound. nih.govplos.org Studies with ronidazole have shown that its reduction in the presence of cysteine can lead to the formation of adducts at the C4 position of the imidazole ring. nih.gov

The regioselectivity of nucleophilic attack on the nitroimidazole ring can be influenced by the nature of the nucleophile. Studies on dihalogenated 5-nitroimidazoles have shown that hard nucleophiles tend to react at the C2 position, whereas soft nucleophiles, like thiols, preferentially attack the C4 position. researchgate.net In the case of this compound and its derivatives, nucleophilic displacement of the nitro group at C5 by thiols represents a significant chemical interaction. cdnsciencepub.com

Table 1: Reactivity of 5-Nitroimidazoles with Thiol-Containing Compounds

| 5-Nitroimidazole Compound | Thiol Substrate | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Dimetridazole | Cysteine | Neutral aqueous buffer, 37°C | 5-S-cysteinyl-1,2-dimethylimidazole | cdnsciencepub.com |

| Ronidazole | Cysteine | Neutral aqueous buffer, 37°C | 5-S-cysteinyl-1-methylimidazole-2-methanol carbamate | cdnsciencepub.com |

| Dimetridazole | Glutathione | Neutral aqueous buffer, 37°C | 5-S-glutathionyl-1,2-dimethylimidazole | cdnsciencepub.com |

| Metronidazole | Cysteine (in cells) | In E. histolytica cells | Covalent adducts with free cysteine | nih.gov |

| Ronidazole | Cysteine | Reduction with dithionite (B78146) or rat liver microsomes | 4-S-cysteinyl and other adducts | nih.gov |

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitroimidazole and Its Derivatives

Influence of Substituent Positions on Biological Activity

The arrangement of substituents on the imidazole (B134444) ring is a critical determinant of the biological activity of 2-methyl-5-nitroimidazole (B138375) derivatives. The positions of the nitro group and other functional groups significantly impact the molecule's efficacy.

For the biological activity of 5-nitroimidazoles, the presence of the nitro group at the 5-position of the imidazole ring is essential. jocpr.com A crucial factor for its function is that this nitro group must remain sterically unhindered. jocpr.comslideserve.com The steric protection afforded by substituents at the neighboring 1 and 2 positions is considered necessary. jocpr.comslideserve.com This specific configuration is believed to influence not only the metabolism of the compounds but also their physicochemical properties. jocpr.comslideserve.com The prevailing hypothesis is that a reactive intermediate, formed during the microbial reduction of the 5-nitro group, binds covalently to the DNA of the microorganism, leading to a lethal effect. jocpr.com

Substituents at the N1 and C2 positions of the 5-nitroimidazole ring play a pivotal role in modulating both the spectrum of microbicidal activity and the pharmacokinetic properties in humans. ajrconline.org The simplest structural requirement for biological activity in this class is the 1-alkyl-5-nitro-imidazole unit. jocpr.comresearchgate.net Altering the chemical substituents at these positions can lead to drugs with improved therapeutic profiles for various infections. ajrconline.org

For instance, in derivatives of secnidazole (B1681708), which has an isopropyl alcohol functional group at N1, this position is amenable to various reactions, allowing for the substitution of the hydroxyl group to create new derivatives. jocpr.comresearchgate.net Similarly, modifications to the side chain at the N1 position of metronidazole (B1676534), which is readily oxidized metabolically, led to the development of other clinically important drugs like tinidazole (B1682380), ornidazole (B1677491), and secnidazole. The methyl group at the C2 position is also significant; its presence or absence can affect activity, as seen in nimorazole, which lacks the C2-methyl group.

The regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are critical for the molecule's interaction with receptors in anaerobic organisms. jocpr.comslideserve.comethernet.edu.et The specific arrangement and nature of the groups at these positions dictate the binding affinity and subsequent biological response. The interaction with molecular receptors is a key factor in the selective toxicity of these compounds towards anaerobic microorganisms. ethernet.edu.et

Lipophilicity and Tissue Penetration

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key physicochemical property that influences its ability to penetrate tissues and reach its target site. For this compound derivatives, this property is crucial for their pharmacological efficacy.

It has been suggested that a lipophilic nitro group may be important for effective tissue penetration. jocpr.comslideserve.com The methyl substitution at the C2 position in this compound enhances its lipophilicity, which can lead to improved tissue penetration and bioavailability compared to analogues without this group. smolecule.comsmolecule.com However, the relationship is not always straightforward. For example, in the 4-nitroimidazole (B12731) series, simply increasing lipophilicity by converting an alcohol to an ether does not guarantee activity; the specific nature of the lipophilic side chain is critical for both aerobic and anaerobic activity against Mycobacterium tuberculosis. acs.org In contrast, for 5-nitroimidazoles like metronidazole, appending a large lipophilic side chain failed to confer aerobic activity and even decreased anaerobic activity. acs.orgnih.gov

Studies with radiolabelled nitroimidazole complexes have further highlighted the role of lipophilicity. For instance, a technetium-labelled 5-nitroimidazole derivative showed higher lipophilicity (logP 0.39) compared to its methyl-substituted counterpart (logP -0.82), which influenced its uptake and clearance from tumor tissues. openmedscience.com

Correlation Between Structural Features and Pharmacological Efficacy

The pharmacological efficacy of this compound derivatives is a direct consequence of their specific structural features. The nitro group is an indispensable feature for the activity of all nitroimidazoles. acs.orgnih.gov This group undergoes bioreductive activation under anaerobic or hypoxic conditions, generating reactive radical species that damage microbial DNA. mdpi.comnih.gov This mechanism explains the selective toxicity of 5-nitroimidazoles towards anaerobic microorganisms, as these organisms more readily perform the necessary reduction to activate the drug. ajrconline.org

The simplest structural unit required for activity is a 1-alkyl-5-nitro-imidazole. jocpr.comresearchgate.net Modifications to the substituent at the N1 position have led to a range of potent drugs. For example, replacing the 1-(2-hydroxyethyl) side chain of metronidazole has yielded clinically successful analogues.

The introduction of two nitroimidazole rings into a single molecule has been explored as a strategy to significantly enhance pharmacological efficacy. mdpi.com This approach aims to increase the concentration of the active moiety at the target site.

The table below illustrates how different substituents at the N1 position of the this compound core affect the compound's primary use.

| Compound | N1-Substituent | Primary Use |

| Metronidazole | -CH₂CH₂OH | Antiprotozoal, Anaerobic antibacterial |

| Tinidazole | -CH₂CH₂SO₂CH₂CH₃ | Antiprotozoal |

| Ornidazole | -CH₂CH(OH)CH₂Cl | Antiprotozoal |

| Secnidazole | -CH₂CH(OH)CH₃ | Antiprotozoal |

| Dimetridazole | -CH₃ | Antiprotozoal (veterinary) |

Computational Approaches in SAR Elucidation (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for understanding the SAR of this compound derivatives. rsc.org These approaches help to minimize costs and efficiently predict the activity of new potential drugs. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used to build predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. rsc.orgrsc.org

These models provide contour maps that visualize the relationship between molecular properties and biological activity, offering valuable guidance for the rational design of novel inhibitors. rsc.org For example, 3D-QSAR studies on nitroimidazole oxazine (B8389632) scaffold (NOS) derivatives targeting the Ddn enzyme in M. tuberculosis have yielded robust CoMFA and CoMSIA models. rsc.org The statistical validation of these models, including high cross-validation coefficients (Rcv² or q²) and prediction coefficients (Rpred² or r²_pred), confirms their predictive power. rsc.org

A 3D-QSAR study on a series of metronidazole-triazole-styryl hybrids as antiamoebic agents produced CoMFA and CoMSIA models with q² values of 0.684 and 0.664, respectively. The contour maps from this study provided insights for designing new compounds with potentially higher activity. Similarly, a study on 2-methyl-4/5-nitroimidazole derivatives against Trichomonas vaginalis used 3D-QSAR to explore the SAR of different prototypes, demonstrating the importance of specific structural arrangements for efficacy. nih.gov

The data below summarizes the statistical results from various 3D-QSAR studies on nitroimidazole derivatives, illustrating the reliability of these computational models.

| Study Focus | Model | q² (or Rcv²) | r² (or R²) | r²_pred (or Rpred²) | Reference |

|---|---|---|---|---|---|

| Antitubercular Nitroimidazole Oxazines | CoMFA | 0.591 | - | 0.7698 | rsc.org |

| Antitubercular Nitroimidazole Oxazines | CoMSIA | 0.629 | - | 0.6848 | rsc.org |

| Antiamoebic Metronidazole Hybrids | CoMFA | 0.684 | 0.882 | - | |

| Antiamoebic Metronidazole Hybrids | CoMSIA | 0.664 | 0.894 | - |

Biological Activities and Associated Research Mechanisms of 2 Methyl 5 Nitroimidazole Derivatives

Antimicrobial Research Applications

Derivatives of 2-methyl-5-nitroimidazole (B138375) are a significant class of compounds extensively studied for their broad-spectrum antimicrobial properties. jocpr.comjocpr.comresearchgate.net These compounds are particularly effective against anaerobic bacteria and various protozoa. jocpr.comresearchgate.net The core structure, a 1-alkyl-5-nitro-imidazole unit, is fundamental to their biological activity. jocpr.comjocpr.com The mechanism of action is believed to involve the reduction of the 5-nitro group within the microorganism, leading to the formation of reactive intermediates that covalently bind to microbial DNA, ultimately causing cell death. jocpr.com

Activity Against Anaerobic Bacteria

Research has consistently demonstrated the potent activity of this compound derivatives against obligate anaerobic bacteria. nih.gov This selective toxicity is a hallmark of this class of compounds, with minimal effect observed against aerobic bacteria at similar concentrations. nih.gov

A comparative study of seven this compound compounds revealed their efficacy against Bacteroides fragilis. nih.govnih.gov The activity of these compounds, which differ by their 1-substitution, was ranked on a molar basis, with tinidazole (B1682380) showing the greatest potency. nih.gov The geometric mean Minimum Inhibitory Concentrations (MICs) for the tested compounds ranged from 0.5 to 6.6 microM. nih.gov Notably, the MICs against other bacteria within the B. fragilis group, such as B. distasonis, B. ovatus, B. thetaiotaomicron, B. uniformis, and B. vulgatus, were found to be within the same range as those for B. fragilis. nih.gov

Table 1: Molar Activity Ranking of this compound Compounds Against Bacteroides fragilis

| Rank | Compound | Geometric Mean MIC (µM) |

|---|---|---|

| 1 | Tinidazole | 0.5 |

| 2 | Panidazole (B225808) | N/A |

| 3 | Ornidazole (B1677491) | N/A |

| 4 | Metronidazole (B1676534) | N/A |

| 5 | Secnidazole (B1681708) | N/A |

| 6 | Carnidazole (B1668451) | N/A |

| 7 | Dimetridazole | 6.6 |

Data derived from a comparative study of seven this compound compounds. nih.gov Note: Specific geometric mean MIC values for all compounds were not available in the provided source.

Recent research has focused on synthesizing novel derivatives to enhance antimicrobial activity. A series of naphthalimide-derived metronidazole compounds have been designed and evaluated. ccspublishing.org.cn One particular derivative, compound 7b, demonstrated significant broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). ccspublishing.org.cn This compound showed a 5-fold greater inhibition potency against MRSA than metronidazole. ccspublishing.org.cn

Hybrid molecules combining the 5-nitroimidazole scaffold with other pharmacophores, such as 1,3,4-oxadiazole, have also been synthesized and investigated. nih.gov These efforts aim to develop new antimicrobial agents with improved efficacy. nih.gov

Table 2: In Vitro Antibacterial Activity of Naphthalimide-Derived Metronidazole Compound 7b

| Bacterial Strain | Compound 7b MIC (µmol/mL) | Chloromycin MIC (µmol/mL) | Metronidazole MIC (µmol/mL) |

|---|---|---|---|

| P. vulgaris | 0.002 | N/A | N/A |

| S. dysenteriae | 0.01 | 0.05 | N/A |

| E. coli (DH52) | 0.04 | 0.10 | N/A |

| MRSA | 0.04 | N/A | 0.20 (approx.) |

MIC values for compound 7b and reference drugs against various bacterial strains. ccspublishing.org.cn N/A indicates data not available in the source.

Antiprotozoal Efficacy

5-nitroimidazole derivatives are well-established for their potent antiprotozoal activity. researchgate.netencyclopedia.pub Their efficacy extends to a variety of protozoan pathogens, making them a cornerstone in the research and development of new treatments for diseases like trichomoniasis and leishmaniasis. encyclopedia.pubnih.govmdpi.com

The emergence of Trichomonas vaginalis strains with reduced susceptibility to metronidazole has spurred the development of new 2-methyl-4/5-nitroimidazole derivatives. nih.gov In one study, a library of sixty such derivatives was synthesized and tested against both drug-susceptible and -resistant strains of T. vaginalis. nih.gov A majority of these compounds were found to be more effective than metronidazole, with MICs ranging from 8.55 to 336.70 µM for susceptible strains and 28.80 to 1445.08 µM for resistant strains. nih.gov

Further research has explored various modifications to the 5-nitroimidazole scaffold to enhance anti-trichomonal activity. researchgate.netnih.gov While some studies on hydroxy, oxime, and ketone derivatives of this compound did not yield compounds more potent than metronidazole, other investigations into different structural modifications have shown promise. researchgate.net

The therapeutic potential of this compound derivatives extends to the treatment of leishmaniasis, a disease caused by Leishmania species. mdpi.com Research has focused on synthesizing and evaluating novel derivatives against different forms of the parasite. For instance, a series of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives showed inhibitory activity against L. major promastigotes. mdpi.com Several of these compounds also demonstrated potent activity against both amastigotes and promastigotes of L. donovani, with IC50 values below 1 µM. mdpi.com

Furthermore, metronidazole-based derivatives have been synthesized and tested against L. mexicana and L. braziliensis. mdpi.com Some of these compounds proved to be highly effective against intracellular amastigotes of both species. mdpi.comnih.gov In vivo studies in murine models of cutaneous leishmaniasis have also been conducted with promising results. nih.gov The research into 5-nitroimidazole derivatives also includes their activity against other protozoan pathogens like Trypanosoma cruzi. researchgate.net

Table 3: Anti-leishmanial Activity of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole Derivatives

| Compound | L. major Promastigotes IC50 (µM) | L. donovani Axenic Amastigotes IC50 (µM) | L. donovani Intracellular Amastigotes IC50 (µM) |

|---|---|---|---|

| 54a | N/A | <1 | <1 |

| 54b | N/A | <1 | <1 |

| 54g | N/A | <1 | <1 |

IC50 values for selected compounds against different Leishmania species and life cycle stages. mdpi.com N/A indicates data not available in the source.

Research on Trypanosoma cruzi (Chagas Disease)

Derivatives of this compound have been a focal point in the search for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. asm.org Research has demonstrated that these compounds exhibit significant activity against various forms of the parasite. For instance, novel 2-nitroimidazole (B3424786) derivatives have shown potent and selective activity against the clinically relevant amastigote and trypomastigote forms of T. cruzi. researchgate.net

One area of investigation involves modifying the structure of existing nitroimidazole drugs, like benznidazole, to enhance efficacy and reduce toxicity. researchgate.net For example, linking a triazole group to the nitroimidazole ring has yielded compounds with activity comparable to benznidazole. researchgate.net Another approach has been the synthesis of hybrid molecules, such as 2-nitroimidazole-1,2,3-triazole sulfonamide analogs, which have shown relevant in vitro activity against amastigote forms of T. cruzi. researchgate.net

Studies have explored the efficacy of various substituted 2-methyl-5-nitroimidazoles and 1-methyl-5-nitroimidazoles against T. cruzi, although many showed limited trypanocidal effects and only at high doses. nih.gov However, specific 2-substituted 5-nitroimidazoles, such as MK-436 and its dihydroxy metabolite L634,549, have demonstrated notable activity against intracellular amastigotes of T. cruzi in tissue culture. ajtmh.org In particular, L634,549 was active at a concentration of 2 µg/ml. ajtmh.org

Furthermore, research into nitroimidazole isomers has revealed promising candidates. Certain 4(5)-bromo-1-phenacyl-5(4)-nitroimidazole derivatives displayed significant in vitro activity against T. cruzi, with some compounds showing IC50 values as low as 1.15 µg/mL. latamjpharm.orgresearchgate.net The development of these novel derivatives is driven by the urgent need for more effective and safer drugs for Chagas disease, as current treatments have limitations. asm.orgresearchgate.net

| Compound/Derivative | Organism | Key Research Finding | Reference |

|---|---|---|---|

| 2-nitroimidazole derivatives | Trypanosoma cruzi (amastigotes) | Showed potent and selective activity. | researchgate.net |

| 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids | Trypanosoma cruzi (amastigotes) | Exhibited relevant in vitro anti-trypanosomatid activity. | researchgate.net |

| MK-436 | Trypanosoma cruzi (amastigotes) | Active at 25 µg/ml in tissue culture. | ajtmh.org |

| L634,549 (dihydroxy metabolite of MK-436) | Trypanosoma cruzi (amastigotes) | Active at 2 µg/ml in tissue culture. | ajtmh.org |

| 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazole | Trypanosoma cruzi | IC50 value of 1.15 µg/mL. | researchgate.net |

Antifungal Activities

Derivatives of this compound have been investigated for their potential as antifungal agents. nih.govjocpr.comjocpr.com The core 5-nitroimidazole structure is a key component for this biological activity. jocpr.comjocpr.com Research has shown that these compounds can be effective against various fungi. nih.gov

For example, a series of novel 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles were synthesized and showed efficacy against both bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 7.3 to 125 µg/ml. nih.gov Another group of derivatives, 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles, were found to be particularly effective against fungi, with MIC values between 3 and 25 µg/ml. nih.gov

Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol have also been synthesized and assayed for their antifungal properties against species like Aspergillus niger and Candida albicans. jocpr.comjocpr.com The mechanism of action for the antifungal effects of imidazole (B134444) derivatives often involves disrupting the fungal cell membrane by interfering with the synthesis of ergosterol, a vital component for maintaining membrane integrity. lumenlearning.com This can also involve the alteration of RNA and DNA metabolism. medscape.com

| Compound Series | Fungal Species | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Various fungi | 7.3-125 µg/ml | nih.gov |

| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Various fungi | 3-25 µg/ml | nih.gov |

| Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol | Aspergillus niger, Candida albicans | Antifungal activity observed. | jocpr.com |

Molecular Mechanisms of Action in Biological Systems

The biological effects of this compound and its derivatives are predicated on a series of complex molecular events that occur within the target cells. These mechanisms are central to their therapeutic action.

DNA Damage and Covalent Adduct Formation

A primary mechanism of action for nitroimidazoles is the induction of DNA damage. scispace.comwikilectures.eu After the nitro group of the compound is reduced within the target cell, reactive intermediates are formed. wikilectures.eu These intermediates are capable of causing breaks in the DNA strand. scispace.comwikilectures.eu This damage to the DNA helix can lead to destabilization and ultimately cell death. scispace.comresearchgate.net

The process begins with the generation of a nitro radical anion, which is a highly reactive species. mdpi.com This radical, along with other reduction products, can interact with cellular macromolecules, including DNA. This interaction can manifest as the formation of covalent adducts with DNA, a key step in the cytotoxic action of these compounds. mdpi.com For instance, the reduction of 2-nitroimidazoles can lead to the formation of a hydroxylamine (B1172632) derivative, which is believed to be responsible for forming adducts with guanine (B1146940) residues in DNA. scispace.com The formation of these adducts disrupts DNA replication and leads to cell death. lumenlearning.com

Research has shown that the toxic effects of nitroimidazoles like megazol (B1676161) are associated with DNA damage, as demonstrated by the hypersensitivity of DNA repair-deficient Trypanosoma brucei mutants to the drug. nih.gov Furthermore, the reduction of benznidazole, a 2-nitroimidazole, by trypanosomal type I nitroreductase leads to the formation of reactive metabolites that can cause DNA damage. asm.org

Role of Reactive Intermediates

The cytotoxicity of this compound derivatives is largely attributed to the formation of reactive intermediates following the reduction of the nitro group. mdpi.comnih.gov Under anaerobic or low-oxygen conditions, the nitro group undergoes a series of electron-transfer reactions, leading to the generation of several highly reactive species. mdpi.com

The initial step is a one-electron reduction to form a nitro radical anion. mdpi.com This radical can undergo further reduction to produce other reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are electrophilic and can react with various cellular nucleophiles, including proteins, lipids, and DNA. mdpi.comcdnsciencepub.com

The formation of these reactive species is a critical step in the mechanism of action. mdpi.com For example, the hydroxylamine intermediate is considered particularly important for the biological activity of 2-nitroimidazoles, as it can lead to the formation of covalent adducts with cellular components. scispace.comcdnsciencepub.com The generation of these reactive intermediates ultimately leads to widespread cellular damage, including DNA strand breaks and the formation of adducts with essential macromolecules, culminating in cell death. mdpi.com

Enzymatic Reduction and Activation Pathways

Nitroimidazoles like this compound are prodrugs, meaning they are administered in an inactive form and must be activated within the target organism to exert their cytotoxic effects. mdpi.comnih.gov This activation is achieved through enzymatic reduction of the nitro group, a process that is highly dependent on the low redox potential environment found in anaerobic or microaerophilic organisms. mdpi.comoup.com

Ferredoxin-Mediated Reduction

A key pathway for the activation of 5-nitroimidazoles involves ferredoxin-mediated reduction. plos.org Ferredoxins are small, iron-sulfur proteins that act as electron carriers in a variety of metabolic pathways. researchgate.netnih.gov In anaerobic organisms, reduced ferredoxin has a sufficiently low redox potential to donate an electron to the nitroimidazole, initiating the reduction cascade. plos.org

The reduction of the nitro group by ferredoxin is a critical step in generating the toxic reactive intermediates responsible for the drug's activity. asm.org The rate of this electron transfer can be influenced by the structure of the nitroimidazole derivative, with factors such as the size of substituents on the imidazole ring affecting the rate constant. researchgate.net Studies have shown a correlation between the rate of ferredoxin-mediated electron transfer and the cytotoxic efficacy of nitroimidazoles. researchgate.net In some organisms, resistance to nitroimidazoles has been linked to decreased levels of ferredoxin, highlighting its central role in the drug's activation. pnas.org While ferredoxin is a primary electron donor, other enzymes like hydrogenase can also contribute to the reduction of nitroimidazoles in conjunction with ferredoxin. nih.govoup.com

Nitroreductase and Thioredoxin Reductase Involvement

The biological activity of this compound and its derivatives is critically dependent on the reduction of their nitro group, a process mediated by specific enzymes. encyclopedia.pubmdpi.com In many target organisms, including anaerobic bacteria and protozoa, enzymes with low redox potentials such as nitroreductases (NTRs) and thioredoxin reductases (TrxR) are responsible for this activation. encyclopedia.pubnih.gov These enzymes catalyze the transfer of electrons to the nitroimidazole, initiating a cascade of reactions that lead to the formation of cytotoxic metabolites. encyclopedia.pubdrugbank.com

Research has shown that TrxR, a flavin-containing enzyme, can directly activate metronidazole (a well-known this compound derivative) by reducing its nitro group. nih.govcambridge.org This activation is crucial for the compound's efficacy. Similarly, bacterial NTRs are heavily implicated in the bioactivation of these drugs. nih.gov The involvement of these specific reductases explains the selective toxicity of nitroimidazoles towards anaerobic organisms, which possess these low-redox-potential enzyme systems. encyclopedia.pubdrugbank.com

Inactivation of Antioxidant Defense Pathways (e.g., Thioredoxin Reductase)

Beyond their role in activating this compound derivatives, antioxidant defense pathways, particularly those involving thioredoxin reductase (TrxR), are also a primary target of these compounds. cambridge.org Once activated through reduction, the resulting metabolites of nitroimidazoles can form covalent adducts with key enzymes in the antioxidant system, including TrxR. cambridge.orgnih.gov

This binding inactivates the enzyme, preventing it from carrying out its essential function of reducing thioredoxin (Trx). cambridge.org The inactivation of the TrxR/Trx system disrupts the cell's ability to neutralize harmful reactive oxygen species (ROS), leading to a state of oxidative stress. cambridge.orgnih.gov This unchecked accumulation of ROS can cause widespread damage to cellular components, including proteins, lipids, and DNA, ultimately contributing to cell death. encyclopedia.pub The disruption of these vital defense mechanisms is a significant component of the cytotoxic effects of this compound derivatives. cambridge.org

Redox Cycling and Aerobic Detoxification

Under aerobic conditions, this compound can undergo a process known as redox cycling. researchgate.net This process begins with the one-electron reduction of the nitro group, forming a nitro radical anion. openmedscience.comnih.gov In the presence of sufficient oxygen, this radical anion can rapidly transfer its extra electron to an oxygen molecule, regenerating the original nitroimidazole compound and producing a superoxide (B77818) radical. researchgate.netnih.gov

This futile cycle of reduction and re-oxidation is considered a detoxification pathway because it prevents the net reduction of the drug to its more toxic intermediates. researchgate.net By regenerating the parent compound, the drug's ability to reach and damage its ultimate cellular targets is inhibited. researchgate.net While this process can generate reactive oxygen species, the primary outcome in an aerobic environment is the detoxification of the nitroimidazole, limiting its toxicity to well-oxygenated cells and tissues. openmedscience.com

Research on Antitumor and Radiosensitizing Properties

Derivatives of this compound have been the subject of extensive research for their potential applications as antitumor agents and as radiosensitizers to enhance the effectiveness of radiation therapy. nih.govresearchgate.net Their utility in oncology is primarily linked to the unique physiological conditions found in solid tumors, particularly the presence of hypoxic (low oxygen) regions. openmedscience.comresearchgate.netresearchgate.net

Hypoxic Cell Radiosensitization Mechanisms

The radiosensitizing effect of this compound derivatives is most pronounced in hypoxic cells, which are notoriously resistant to radiation therapy. openmedscience.comnih.gov Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor regions diminishes the efficacy of radiation-induced DNA damage. Nitroimidazoles can mimic the role of oxygen in these environments. openmedscience.comnih.gov

Following radiation exposure, DNA radicals are formed. In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent and irreparable. In hypoxic cells, this compound derivatives, after being reduced, can perform a similar function. openmedscience.com These electron-affinic compounds can oxidize the radiation-induced DNA radicals, effectively making the damage permanent and preventing its repair by cellular mechanisms. aacrjournals.org This leads to an increase in cell killing for the same dose of radiation, selectively sensitizing the resistant hypoxic cell population within a tumor. nih.govscilit.com

Cytotoxicity under Hypoxic Conditions

The selective toxicity of this compound derivatives toward hypoxic cells is a cornerstone of their potential as anticancer agents. nih.govnih.gov In a low-oxygen environment, the reduction of the nitro group is not reversed by re-oxidation (as it is in aerobic redox cycling). openmedscience.com Instead, the reduction process continues, leading to the formation of highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives. encyclopedia.pubopenmedscience.com

These reactive species can cause significant cellular damage, including DNA strand breaks and the formation of adducts with essential cellular macromolecules. encyclopedia.pubopenmedscience.com This leads to the inhibition of DNA synthesis and, ultimately, cell death. openmedicinalchemistryjournal.com This selective cytotoxicity is crucial, as it allows for the targeting of tumor cells in hypoxic regions while sparing normal, well-oxygenated tissues, a desirable characteristic for any chemotherapeutic agent. nih.govnih.gov Studies have demonstrated this increased toxicity under hypoxic conditions across various cell lines. nih.gov

Tethered Compounds in Cancer Research

To improve the efficacy and tumor-targeting capabilities of this compound, researchers have developed "tethered" compounds. nih.govnih.govacs.org This strategy involves chemically linking the this compound core to another molecule with desirable properties. nih.gov For instance, it can be tethered to a DNA-affinic agent or a molecule that targets specific cancer cells. openmedicinalchemistryjournal.comnih.gov

One approach has been to tether this compound to other anticancer agents, such as 5-fluorouracil (B62378). nih.gov The resulting conjugate can exhibit minimal toxicity under normal oxygen conditions but becomes highly cytotoxic and acts as a potent radiosensitizer in the hypoxic environment of tumors. nih.gov Another strategy involves using linkers, such as a 1H-1,2,3-triazole, to connect the nitroimidazole moiety to other cytotoxic scaffolds like isatin (B1672199). nih.govacs.org These tethered compounds are designed to increase the concentration of the cytotoxic agent at the tumor site and enhance its interaction with cellular targets, potentially leading to improved therapeutic outcomes. nih.govnih.gov

Immunostimulatory Research Observations

Research into this compound derivatives has uncovered evidence of their immunomodulatory properties. Beyond their primary antimicrobial functions, these compounds have been observed to interact with and influence the host's immune system.

Metronidazole, a prominent this compound derivative, has been shown to exhibit immunopharmacological behavior, affecting both innate and acquired immunity. researchgate.net Its immunomodulatory effects are thought to be linked to a decrease in harmful bacteria in the gut microbiota and direct actions on the synthesis of various mediators and cytokines. researchgate.net Studies have noted that metronidazole can influence leukocyte-endothelial cell adhesion, a critical step in the inflammatory response. researchgate.net Furthermore, some research indicates that antibiotics, including metronidazole, have the potential to modulate the body's immune response. researchgate.net

The anti-inflammatory properties of metronidazole are a key aspect of its immunomodulatory activity. nih.gov This has led to its use in various conditions where inflammation plays a significant role. nih.gov The modulation of inflammatory responses is a crucial area of ongoing research for nitroimidazole compounds. brieflands.com While the primary focus has often been on their antimicrobial efficacy, the ability of these derivatives to influence the immune system presents another dimension to their biological activity.

Investigation of Mutagenic and Carcinogenic Potential in Research Contexts

The potential for mutagenicity and carcinogenicity of this compound derivatives has been a subject of extensive scientific investigation. The presence of the nitro group, essential for their biological activity, is also at the center of these toxicological concerns. researchgate.netmdpi.com

Metronidazole has been demonstrated to be mutagenic in bacterial systems. unimi.it The mechanism is believed to involve the reduction of the nitro group, which creates reactive intermediates capable of damaging DNA. mdpi.comunimi.it However, its effects on mammalian cells are more complex. While it is considered genotoxic to human cells, its carcinogenic risk to humans remains a topic of debate due to insufficient epidemiological evidence. unimi.it The International Agency for Research on Cancer (IARC) does classify nitroimidazoles as possible carcinogens. nih.gov

Research has shown that the position of the nitro group on the imidazole ring influences the compound's genotoxic activity. researchgate.net Derivatives with the nitro group at the C-5 position, characteristic of this family of compounds, have been compared to those with the group at the C-4 position to understand these structure-activity relationships. researchgate.net Studies using the Salmonella/Microsome assay (Ames test) have shown positive results for metronidazole, indicating its mutagenic potential under these test conditions. researchgate.netresearchgate.net

The genotoxicity of these compounds is often linked to the generation of reactive oxygen species and the formation of adducts with DNA. researchgate.netresearchgate.net The metabolic activation of the nitro group by nitroreductases, present in anaerobic bacteria and protozoa, is a key step in both their therapeutic action and their potential toxicity. researchgate.net

Below is a table summarizing research findings on the genotoxicity of select nitroimidazole derivatives.

| Compound | Assay | System | Finding | Reference |

| Metronidazole | Mutagenicity | Bacterial systems | Proven mutagen | unimi.it |

| Metronidazole | Genotoxicity | Human cells | Genotoxic | unimi.it |

| Metronidazole | Carcinogenicity | Animals | Carcinogenic | unimi.it |

| Metronidazole | Ames Test | Salmonella typhimurium | Positive | researchgate.net |

| Benznidazole | Comet Assay | Mammalian cells | DNA damage induced | researchgate.net |

| Nifurtimox | Comet Assay | Mammalian cells | DNA damage induced | researchgate.net |

Advanced Analytical and Computational Methodologies for 2 Methyl 5 Nitroimidazole Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 2-methyl-5-nitroimidazole (B138375).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy of this compound, the proton of the imidazole (B134444) ring (H-4) typically appears as a singlet. The methyl group protons (CH₃) also produce a singlet. The chemical shifts of these protons can be influenced by the solvent and the presence of other functional groups. For instance, in some derivatives, the N-CH₂ protons appear as a triplet, while the methyl protons remain a singlet. derpharmachemica.com

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazole ring (C2, C4, and C5) and the methyl group (CH₃) are distinct and aid in confirming the compound's structure. derpharmachemica.comresearchgate.net Studies on derivatives of this compound have shown that the chemical shifts of the imidazole ring carbons can be influenced by the nature of substituents. derpharmachemica.comresearchgate.net For example, alkylation at the N1 position can cause shifts in the signals of C2, C4, and C5. derpharmachemica.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and its Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ) ppm | Solvent |

| 2-Methyl-4-nitro-1-(prop-2-yn-1-yl)-1H-imidazole | ¹H | 2.38 (s, 3H, CH₃), 3.62 (t, 1H, ≡CH), 4.97 (d, 2H, NCH₂), 8.29 (s, 1H, H-5) | DMSO-d₆ |

| ¹³C | 13.0 (CH₃), 36.6 (NCH₂), 77.4 (≡CH), 77.9 (≡C-), 122.1 (CH), 145.4 (C) | DMSO-d₆ | |

| 1-Ethyl-2-methyl-5-nitro-1H-imidazole | ¹H | 1.50 (t, 3H, CH₃), 2.5 (s, 3H, CH₃), 4.0 (q, 2H, NCH₂), 7.95 (s, 1H, H-4) | CDCl₃ |

| ¹³C | 12.9 (CH₃), 15.1 (CH₃), 33.7 (NCH₂), 133.2 (CH), 138.4 (C), 153.1 (C) | CDCl₃ |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within this compound.

The IR spectrum of this compound displays characteristic absorption bands. researchgate.net The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The C=N and C-N stretching vibrations of the imidazole ring also give rise to distinct peaks. The C-H stretching and bending vibrations of the methyl group and the imidazole ring are also observable. researchgate.netresearchgate.net The IR spectra of derivatives can show additional bands corresponding to the new functional groups. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The Raman spectra of this compound and its complexes have been studied to understand their vibrational modes. rsc.orgrsc.org Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational frequencies in both IR and Raman spectra. rsc.orgresearchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| N-O Asymmetric Stretch | ~1587-1595 | FTIR |

| N-O Symmetric Stretch | ~1383-1385 | FTIR |

| Imidazole Ring Skeletal Vibrations | ~1477-1543 | FTIR |

| C=N Stretch | Varies | Raman |

| C-N Stretch | Varies | Raman |

Data compiled from various spectroscopic studies. rsc.orgrsc.org

Mass Spectrometry (MS, EI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. nih.gov Electron Ionization Mass Spectrometry (EI-MS) is commonly used, where the molecule is bombarded with electrons, leading to ionization and fragmentation. researchgate.netderpharmachemica.com

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.govcore.ac.uk The fragmentation pattern provides structural information. Common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of the imidazole ring. derpharmachemica.comutupub.fi The fragmentation of methylated nitroimidazoles has been shown to be significantly altered compared to their non-methylated counterparts, affecting the charge distribution of the resulting fragments. utupub.fi

Table 3: Selected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 127 | Molecular Ion (M⁺) |

| 81 | [M - NO₂]⁺ |

| 54 | Fragment ion |

| 43 | Fragment ion |